N,N'-Dibenzylethylenediamine dihydrochloride
CAS No.: 173259-79-5
Cat. No.: VC0241973
Molecular Formula: C6H8O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173259-79-5 |
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Molecular Formula | C6H8O |
Molecular Weight | 0 |
Introduction
Chemical Structure and Identification
Structural Characteristics
N,N'-Dibenzylethylenediamine dihydrochloride consists of an ethylenediamine core with two benzyl substituents at the nitrogen atoms, forming a dihydrochloride salt. The molecular structure provides unique reactivity patterns and binding capabilities that contribute to its utility in various applications. The compound's structure allows for versatile interactions with biological systems, particularly through its nitrogen atoms and aromatic rings .
Chemical Identifiers
The compound is categorized using various systematic naming conventions and identification systems, facilitating its precise recognition in scientific databases and literature.
Synonyms and Alternative Names
The compound is known by several names in scientific literature, reflecting its chemical structure and historical naming conventions:
Physical and Chemical Properties
Physical Characteristics
N,N'-Dibenzylethylenediamine dihydrochloride appears as a white solid at room temperature. The parent compound (without hydrochloride) has a boiling point between 184-186°C at 2.1 mm Hg pressure, indicating its relative stability and volatility under reduced pressure conditions . The dihydrochloride salt formation increases water solubility compared to the free base form, making it more suitable for aqueous applications in research and pharmaceutical preparations.
Chemical Properties
The compound contains multiple functional groups that contribute to its chemical behavior:
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The two tertiary amine groups serve as basic centers, allowing for acid-base interactions and salt formation.
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The benzyl groups provide hydrophobic character and potential for π-π interactions with aromatic systems.
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As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form.
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The ethylenediamine backbone provides flexibility to the molecule, allowing for various conformational arrangements.
These properties collectively influence the compound's reactivity, solubility, and interaction potential with other molecules and biological systems.
Synthesis Methods
Preparation of Parent Compound
The synthesis of N,N'-dibenzylethylenediamine (the parent compound) involves a two-step process as detailed in patent US2773098A :
Formation of N,N'-Dibenzalethylenediamine
The first step involves the reaction between ethylenediamine and benzaldehyde:
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One mole (60 grams) of ethylenediamine is placed in a reaction vessel.
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Two moles (212 grams) of chlorine-free benzaldehyde is slowly added with stirring.
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The reaction mixture becomes cloudy before the addition is complete.
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The temperature rises to approximately 70°C during the addition.
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After complete addition, the mixture is stirred for an additional 10 minutes.
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Benzene (200 mL) is added, and the mixture is cooled to room temperature.
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Water (approximately 31 mL) separates and is removed.
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Remaining water and benzene are removed by azeotropic distillation.
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Additional benzene (50 mL) is added and removed by vacuum distillation.
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The resulting yellow crystalline material (N,N'-dibenzalethylenediamine) has a melting point between 51-53°C .
Hydrogenation to N,N'-Dibenzylethylenediamine
The second step involves the reduction of N,N'-dibenzalethylenediamine:
Method | Catalyst | Solvent | Conditions | Yield |
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Method 1 | Platinum oxide (2g) | Ethyl acetate | 20-25°C, 50 psi H₂, 7 hours | 93% |
Method 2 | 10% Palladium on carbon (2g) | Amyl acetate | 40-45°C, 35 psi H₂, 8.5 hours | 90% |
Both methods involve:
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Dissolving N,N'-dibenzalethylenediamine in the appropriate solvent
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Hydrogenation under pressure with a suitable catalyst
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Filtration to remove the catalyst
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Distillation to remove the solvent
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Vacuum distillation to collect the product (fraction boiling between 184-186°C at 2.1 mm Hg)
Formation of Dihydrochloride Salt
The parent compound (N,N'-dibenzylethylenediamine) can be converted to the dihydrochloride salt by direct reaction with hydrochloric acid. Patent US2773098A notes that the free amine base can be "converted to a water-soluble salt, such as N,N-di-benzylethylenediamine diacetate, N,N'-dibenzylethylenediamine dihydrochloride, or the like, by directly reacting the amine base with a suitable acid" .
Applications and Uses
Research Applications
N,N'-Dibenzylethylenediamine dihydrochloride has several important applications in research and chemical synthesis:
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Organic Synthesis Reagent: The compound serves as a building block in the synthesis of more complex molecules, particularly those containing the ethylenediamine scaffold.
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Metal Complexation: The ethylenediamine structure can form coordination complexes with various metal ions, making it useful in studying metal-ligand interactions.
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Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring the dibenzylethylenediamine structural motif.
Biological Activities
The compound and its derivatives have been investigated for various biological activities:
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Antimicrobial Properties: Some studies suggest potential antimicrobial activity, although detailed mechanisms remain under investigation .
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Penicillin Salt Formation: The parent compound can be used to prepare penicillin salts. Patent US2773098A mentions that "the penicillin salt of N,N'-dibenzylethylenediamine may be conveniently prepared by directly combining N,N-dibenzylethylenediamine with penicillin in an inert solvent" .
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